molecular formula C9H11N5O3 B119751 L-Primapterin CAS No. 2636-52-4

L-Primapterin

Cat. No. B119751
CAS RN: 2636-52-4
M. Wt: 237.22 g/mol
InChI Key: LNXRKRFGNHXANN-DZSWIPIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Primapterin, also known as 7-Biopterin, is a 7-substituted pterin . It is formed by non-enzymatic rearrangement of 4a-hydroxy-tetrahydropterin in the absence of pterin-4a-carbinolamine dehydratase (PCD) in vitro . It is a characteristic marker of hyperphenylalaninemia variant primapterinuria, which is excreted in the urine .


Molecular Structure Analysis

The molecular formula of L-Primapterin is C9H11N5O3 and its molecular weight is 237.22 . The IUPAC name is 2-amino-7-((1R,2S)-1,2-dihydroxypropyl)pteridin-4(8H)-one .


Chemical Reactions Analysis

L-Primapterin is the 7-isomer of L-biopterin . It is a characteristic marker of hyperphenylalaninemia variant primapterinuria, which is excreted in the urine .


Physical And Chemical Properties Analysis

L-Primapterin is a solid substance . It has a storage temperature of 28°C . The melting point is >255°C (dec.) . The predicted boiling point is 502.6±53.0°C and the predicted density is 1.86±0.1 g/cm3 .

Scientific Research Applications

Genetic Disorder Diagnosis

L-Primapterin plays a crucial role in the diagnosis of Hyperphenylalaninemia (HPA) , a genetic disorder characterized by elevated levels of phenylalanine in the blood. It is used in Pterin Profiling via LC-MS/MS to differentiate between various HPA subtypes, which is essential for accurate diagnosis and treatment .

Newborn Screening

In newborn screening programs, L-Primapterin is analyzed along with other pterin derivatives to screen for Phenylketonuria (PKU) and other metabolic disorders. This early detection is vital for the prevention of developmental delays associated with these conditions .

Pharmaceutical Research

As a biochemical for proteomics research, L-Primapterin is used in the development of new pharmaceuticals. Its role in enzyme interactions and metabolic pathways makes it a valuable compound for drug discovery and therapeutic interventions .

Analytical Chemistry

In analytical chemistry, L-Primapterin serves as a standard for calibrating instruments and validating methods, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .

Bioprocessing & Formulation

L-Primapterin is utilized in bioprocessing and formulation raw materials. It is involved in the production of cell culture media and other biochemicals that are critical for biopharmaceutical manufacturing .

Nutritional Supplementation

Due to its involvement in metabolic pathways, L-Primapterin is studied for its potential use as a nutritional supplement. It may play a role in dietary interventions for individuals with specific metabolic needs or deficiencies .

Safety and Hazards

The safety data sheet for L-Primapterin can be found online . It is recommended to handle the substance with care and store it at the recommended conditions .

properties

IUPAC Name

2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17)/t3-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXRKRFGNHXANN-DZSWIPIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CN=C2C(=O)NC(=NC2=N1)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180964
Record name 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)-, (S-(R*,S*))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Biopterin

CAS RN

2636-52-4
Record name 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)-, (S-(R*,S*))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002636524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)-, (S-(R*,S*))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Primapterin
Reactant of Route 2
L-Primapterin
Reactant of Route 3
L-Primapterin
Reactant of Route 4
L-Primapterin
Reactant of Route 5
L-Primapterin
Reactant of Route 6
L-Primapterin

Q & A

Q1: How is L-Primapterin formed in the body?

A: Research suggests that L-Primapterin originates from tetrahydro-L-biopterin, a vital cofactor for enzymes involved in neurotransmitter synthesis. A study using deuterium-labeled tetrahydro-L-biopterin in patients excreting excess primapterin (primapterinuria) showed that both L-Primapterin and L-biopterin isolated from urine post-administration had similar levels of deuterium labeling. This suggests that L-Primapterin is likely formed from tetrahydro-L-biopterin through an intramolecular rearrangement. []

Q2: Can L-Primapterin be differentiated from other pterins based on its structure?

A: Yes, laser desorption Fourier transform mass spectrometry allows for structural characterization of L-Primapterin and its differentiation from isomeric pterins like L-sepiapterin and L-biopterin. The technique relies on characteristic fragmentation patterns observed during collision-induced dissociation of negatively charged ions. While this method effectively distinguishes isomers like L-Primapterin from L-biopterin, it cannot differentiate between optical isomers like monapterin and neopterin. []

Q3: Why are 7-substituted pterins like L-Primapterin of interest in the context of human disease?

A: The presence of elevated levels of 7-substituted pterins, including L-Primapterin, has been observed in the urine of patients experiencing an atypical, transient form of hyperphenylalaninemia. [] This observation suggests a potential link between the metabolism of 7-substituted pterins and this metabolic disorder.

Q4: What is the significance of the regiospecific synthesis of L-Primapterin?

A: The development of a regiospecific synthesis for (polyhydroxypropyl)-pterins, including L-Primapterin, was a significant achievement. This synthetic strategy, which utilizes the condensation of 2,5,6-triaminopyrimidin-4-one with specific pentose semicarbazones, allows for the controlled and targeted production of L-Primapterin. [, ] This access to pure L-Primapterin is crucial for further investigation of its biological properties and potential roles in health and disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.